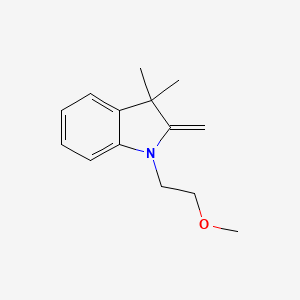
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxyethyl group and a methylidene group attached to the indole core.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyethylamine with a suitable indole precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Scientific Research Applications
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic properties, this compound is explored for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
2-Methoxyethanol: This compound is used as a solvent and has different chemical properties compared to the indole derivative.
2-Methoxyethylamine: Used as a precursor in the synthesis of various organic compounds, it shares the methoxyethyl group but lacks the indole core.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52173-92-9 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19NO/c1-11-14(2,3)12-7-5-6-8-13(12)15(11)9-10-16-4/h5-8H,1,9-10H2,2-4H3 |
InChI Key |
QDCUFMACXXYLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


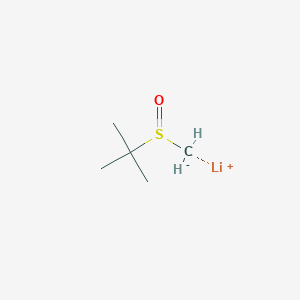


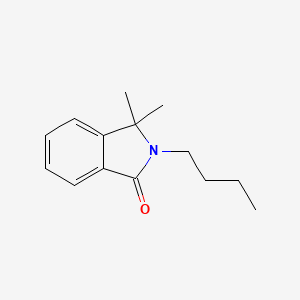

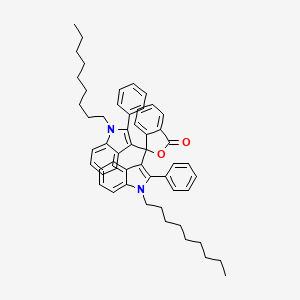
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
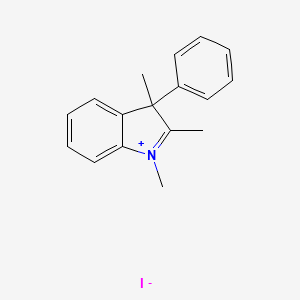
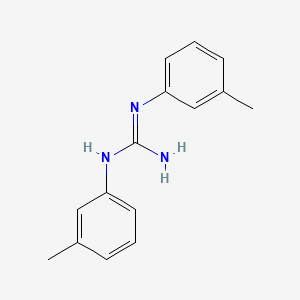
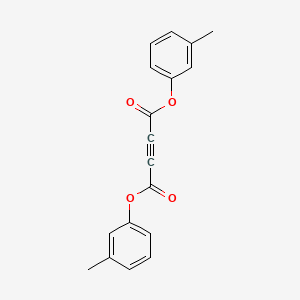
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
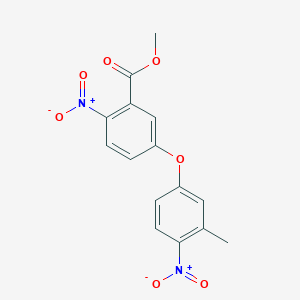
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
